molecular formula C21H14BrNS B2679657 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole CAS No. 1965304-88-4

2-(4-Biphenyl)-4-(4-bromophenyl)thiazole

Cat. No. B2679657
CAS RN: 1965304-88-4
M. Wt: 392.31
InChI Key: ZMMOZGMRGAOROV-UHFFFAOYSA-N
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Description

2-(4-Biphenyl)-4-(4-bromophenyl)thiazole, also known as BBTT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, organic electronics, and biomedical research. BBTT is a thiazole-based molecule that possesses unique electronic and optical properties, making it an attractive candidate for various research applications.

Mechanism of Action

The mechanism of action of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole is not fully understood, but it is believed to involve the interaction of the thiazole moiety with biological targets. This compound has been shown to exhibit fluorescent properties, which can be exploited for imaging of biological systems. This compound has also been shown to possess photosensitizing properties, which can be used for photodynamic therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for biomedical research. This compound has been shown to be biocompatible with various cell lines, including cancer cells, and has been used for imaging of cancer cells in vitro and in vivo. This compound has also been shown to have potential as a photosensitizer for photodynamic therapy, which involves the activation of this compound by light to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-Biphenyl)-4-(4-bromophenyl)thiazole has several advantages for lab experiments, including its ease of synthesis, low toxicity, and unique electronic and optical properties. However, this compound also has some limitations, including its limited solubility in water and its sensitivity to air and light, which can affect its stability and performance.

Future Directions

There are several future directions for 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole research, including the development of new synthetic methods for this compound derivatives with improved properties, such as solubility and stability. This compound derivatives can also be explored for their potential applications in various fields, including materials science, organic electronics, and biomedical research. In biomedical research, this compound derivatives can be studied for their potential as imaging agents and photosensitizers for photodynamic therapy. Additionally, the mechanism of action of this compound and its derivatives can be further elucidated to better understand their interactions with biological targets.

Synthesis Methods

The synthesis of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole involves the reaction of 4-bromobenzaldehyde and 4-biphenylboronic acid with thioacetamide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, followed by cyclization, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as solvent, temperature, and catalyst concentration.

Scientific Research Applications

2-(4-Biphenyl)-4-(4-bromophenyl)thiazole has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, this compound has been used as a building block for the synthesis of conjugated polymers and small molecules for organic solar cells, organic light-emitting diodes, and field-effect transistors. In organic electronics, this compound has been used as a hole-transporting material in perovskite solar cells, resulting in improved device performance. In biomedical research, this compound has been studied for its potential as a fluorescent probe for imaging of cancer cells and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

4-(4-bromophenyl)-2-(4-phenylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNS/c22-19-12-10-17(11-13-19)20-14-24-21(23-20)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMOZGMRGAOROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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